4-(5-hydroxy-3-methyl-1-phenyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzene-1,2-diol
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Overview
Description
4-(3,4-DIHYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional phenyl and hydroxyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
The synthesis of 4-(3,4-DIHYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dihydroxybenzaldehyde with 3-methyl-1-phenylpyrazol-5-one under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization reactions to form the final pyrazoloquinoline structure . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
4-(3,4-DIHYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl and pyrazole rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.
Scientific Research Applications
4-(3,4-DIHYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3,4-DIHYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrazoloquinolines and quinoline derivatives. Compared to these, 4-(3,4-DIHYDROXYPHENYL)-3-METHYL-1-PHENYL-1H,4H,5H,6H,7H,8H,9H-PYRAZOLO[3,4-B]QUINOLIN-5-ONE is unique due to the presence of both hydroxyl and phenyl groups, which enhance its reactivity and potential biological activity. Similar compounds include:
- 4-Hydroxy-2-quinolones
- 5-Hydroxy-4-aryl-quinolin-2-ones
- Pyrazolo[3,4-b]quinoline derivatives .
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4-(3,4-dihydroxyphenyl)-3-methyl-1-phenyl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C23H21N3O3/c1-13-20-21(14-10-11-17(27)19(29)12-14)22-16(8-5-9-18(22)28)24-23(20)26(25-13)15-6-3-2-4-7-15/h2-4,6-7,10-12,21,24,27,29H,5,8-9H2,1H3 |
InChI Key |
FAZKFLSWHRIETJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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